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molecular formula C8H11NO2 B8347527 3-(3-Hydroxypyridin-4-yl)-1-propanol

3-(3-Hydroxypyridin-4-yl)-1-propanol

Cat. No. B8347527
M. Wt: 153.18 g/mol
InChI Key: ZUIVVJXWWBOCBW-UHFFFAOYSA-N
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Patent
US06555557B1

Procedure details

3-(3-Methoxymethoxypyridin-4-yl)-1-propanol (3.67 g, 18.6 mmol) obtained in Example 2 is dissolved in ethanol (100 ml), and thereto is added a 15% aqueous hydrochloric acid solution (20 ml), and the mixture is heated under reflux for 30 minutes. The reaction solution is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate), and further recrystallized from diethyl ether to give the title compound (2.08 g) as colorless crystals, m.p. 123-126° C.
Name
3-(3-Methoxymethoxypyridin-4-yl)-1-propanol
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1[CH2:11][CH2:12][CH2:13][OH:14].Cl>C(O)C>[OH:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1[CH2:11][CH2:12][CH2:13][OH:14]

Inputs

Step One
Name
3-(3-Methoxymethoxypyridin-4-yl)-1-propanol
Quantity
3.67 g
Type
reactant
Smiles
COCOC=1C=NC=CC1CCCO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
further recrystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
OC=1C=NC=CC1CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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